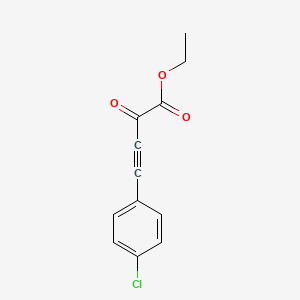![molecular formula C10H9BrN2 B12849077 3-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-b]pyridine](/img/structure/B12849077.png)
3-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-b]pyridine is a complex heterocyclic compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique tricyclic structure, which includes a bromine atom and a fused pyrrolo-pyridine ring system. The presence of the bromine atom and the fused ring system imparts unique chemical properties to the compound, making it a valuable building block in synthetic chemistry.
Vorbereitungsmethoden
The synthesis of 3-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-b]pyridine can be achieved through various synthetic routes. One efficient method involves a three-component reaction using alkyl isocyanides, dialkyl but-2-ynedioates, and 5,6-unsubstituted 1,4-dihydropyridines in refluxing acetonitrile. This reaction proceeds without the need for any catalyst and results in high yields and high diastereoselectivity . The reaction mechanism involves the in situ generation of activated 5-(alkylimino)cyclopenta-1,3-dienes from the addition of alkyl isocyanide to two molecules of but-2-ynedioates, followed by a formal [3 + 2] cycloaddition reaction with 5,6-unsubstituted 1,4-dihydropyridine .
Analyse Chemischer Reaktionen
3-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield amines or alcohols .
Wissenschaftliche Forschungsanwendungen
3-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-b]pyridine has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate in the synthesis of complex organic molecules. In biology and medicine, it is used in the development of pharmaceuticals due to its potential biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a promising candidate for drug discovery and development . Additionally, it finds applications in the field of materials science, where it is used in the synthesis of novel materials with unique properties .
Wirkmechanismus
The mechanism of action of 3-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can affect various cellular processes, including cell proliferation, differentiation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
3-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as pyrrolopyrazine derivatives and imidazo[4,5-b]pyridine derivatives. These compounds share similar structural features, including fused ring systems and nitrogen-containing heterocycles. this compound is unique due to the presence of the bromine atom and its specific tricyclic structure . This uniqueness imparts distinct chemical and biological properties to the compound, making it a valuable tool in various scientific research applications .
Eigenschaften
Molekularformel |
C10H9BrN2 |
|---|---|
Molekulargewicht |
237.10 g/mol |
IUPAC-Name |
11-bromo-7,9-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene |
InChI |
InChI=1S/C10H9BrN2/c11-6-4-8-7-2-1-3-9(7)13-10(8)12-5-6/h4-5H,1-3H2,(H,12,13) |
InChI-Schlüssel |
JOTCIXJPTLPVBF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1)NC3=C2C=C(C=N3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 8-methylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B12849003.png)
![(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide dihydrochloride](/img/structure/B12849006.png)
![B-[4-(4-Butylcyclohexyl)-2-fluorophenyl]boronic acid](/img/structure/B12849018.png)
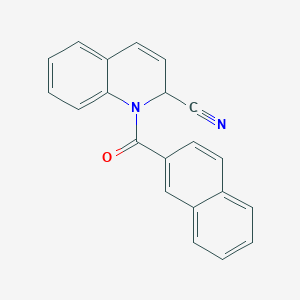


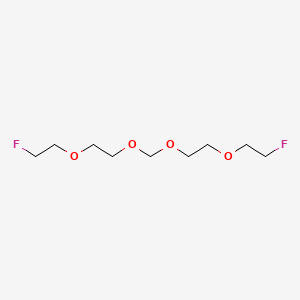

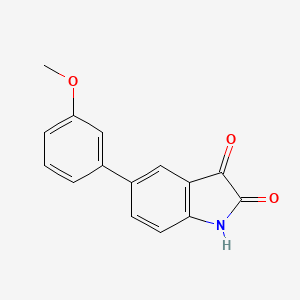
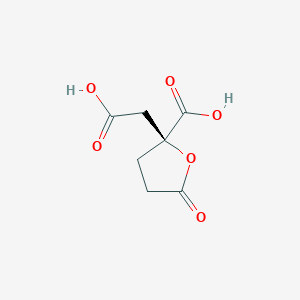
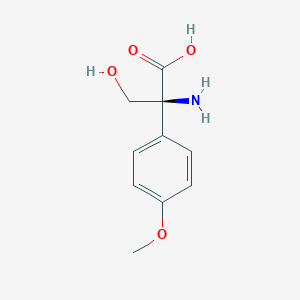

![N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12849075.png)
